![molecular formula C16H19ClN2 B7567507 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has shown potential in scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce amyloid-beta aggregation in Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline in lab experiments is its high potency and selectivity. It can be used at low concentrations, which reduces the risk of toxicity. However, one limitation is that it is a synthetic compound, which can limit its availability and increase the cost of research.
Future Directions
There are several future directions for research on 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline. One direction is to study its activity against other diseases, such as viral infections and neurological disorders. Another direction is to optimize its synthesis method to improve yield and reduce cost. Additionally, research could be done to better understand its mechanism of action and identify potential drug targets.
Synthesis Methods
The synthesis of 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline involves the reaction of 2-chloroquinoline with 3-methylpiperidine in the presence of a suitable base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline has shown potential in scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its activity against various diseases such as cancer, malaria, and Alzheimer's disease.
properties
IUPAC Name |
2-chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-12-5-4-8-19(10-12)11-14-9-13-6-2-3-7-15(13)18-16(14)17/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPZPUAXEHMDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

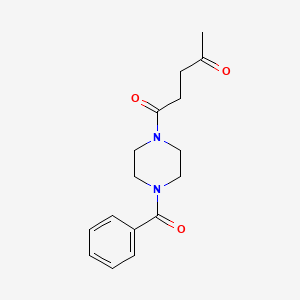
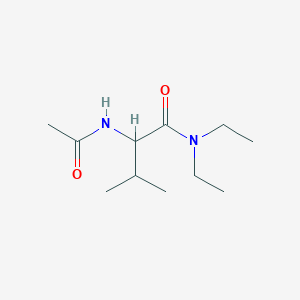
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)
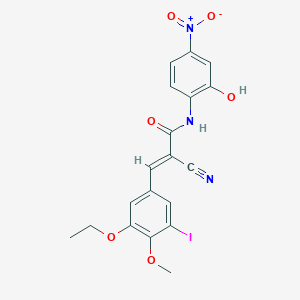
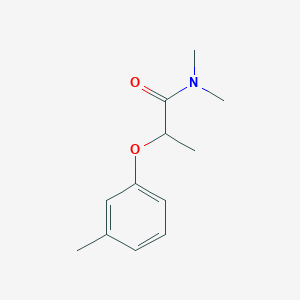

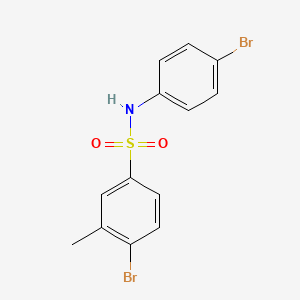
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)
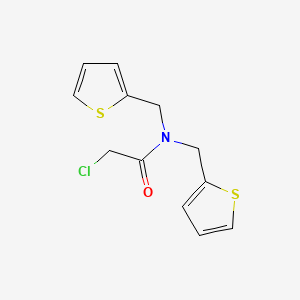
![2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylmethoxyacetamide](/img/structure/B7567492.png)
![3-[[(5-Methylpyridin-2-yl)amino]methyl]benzonitrile](/img/structure/B7567499.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)
![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)